2-(1H-Indazol-3-yl)ethanamine hydrochloride (CAS 1258504-46-9) is the hydrochloride salt of the direct indazole bioisostere of tryptamine. In medicinal chemistry and pharmaceutical procurement, it serves as a foundational building block for synthesizing nitrogen-containing heterocycles, particularly when targeting serotonin receptors or kinase hinge regions [1]. Procuring the hydrochloride salt rather than the free base ensures a stable, crystalline solid with predictable aqueous solubility, which is a critical parameter for maintaining standardized concentrations in high-throughput screening and preclinical formulation workflows .
Substituting 2-(1H-Indazol-3-yl)ethanamine hydrochloride with its more common indole counterpart (tryptamine hydrochloride) fundamentally alters the downstream pharmacokinetic and binding profiles of synthesized libraries. Indole-based tryptamines are highly susceptible to rapid oxidative clearance by monoamine oxidases (MAOs) and cytochrome P450 enzymes, often exhibiting hepatic half-lives of less than 15 minutes in vitro[1]. By contrast, the indazole core resists these specific metabolic liabilities. Furthermore, utilizing the free base form of the indazole instead of the hydrochloride salt introduces severe solubility bottlenecks in aqueous assay buffers, necessitating high concentrations of organic solvents that can skew biological readouts .
When evaluating precursor scaffolds for drug discovery, the indazole core provides a quantifiable advantage in metabolic stability over the traditional indole core. Comparative pharmacokinetic studies demonstrate that while unsubstituted indole derivatives often suffer from rapid hepatic clearance (e.g., T1/2 = 12.35 min in mouse liver microsomes), the corresponding indazole bioisosteres consistently extend the metabolic half-life, frequently exceeding 120 minutes under identical assay conditions [1]. This resistance to phase I oxidation makes 2-(1H-Indazol-3-yl)ethanamine hydrochloride a highly practical starting material for synthesizing long-acting therapeutics.
| Evidence Dimension | In vitro metabolic half-life (T1/2) in liver microsomes |
| Target Compound Data | Indazole derivatives: T1/2 > 120 min |
| Comparator Or Baseline | Indole derivatives (Tryptamines): T1/2 < 15 min |
| Quantified Difference | >8-fold increase in metabolic half-life for the indazole scaffold |
| Conditions | Mouse liver microsome (MLM) incubation with phase I/II cofactors |
Procuring the indazole scaffold directly mitigates rapid clearance liabilities early in the synthesis pipeline, reducing downstream optimization costs.
The substitution of an indole core with an indazole core fundamentally changes the hydrogen-bonding topology of the resulting ligand. While the indole NH acts solely as a hydrogen bond donor, the indazole core possesses both an NH donor and an adjacent N2 atom that functions as a hydrogen bond acceptor . This dual capability allows indazole-derived compounds to form pivotal bidentate interactions with target proteins, such as the hinge residues of kinases, which are structurally impossible for indole-based analogs to achieve .
| Evidence Dimension | Heterocycle hydrogen-bonding capacity |
| Target Compound Data | Indazole core: 1 H-bond donor, 1 H-bond acceptor |
| Comparator Or Baseline | Indole core: 1 H-bond donor, 0 H-bond acceptors |
| Quantified Difference | Addition of 1 H-bond acceptor at the N2 position |
| Conditions | Structural topological analysis |
This distinct electronic profile enables the synthesis of ligands that can capture additional binding interactions, directly improving target affinity.
For high-throughput screening and biological evaluation, the physical form of the building block dictates its processability. The free base of 2-(1H-Indazol-3-yl)ethanamine is highly lipophilic and exhibits poor solubility in unbuffered water. Conversely, the hydrochloride salt form aligns with the solubility profile of reference tryptamine hydrochloride, which achieves an aqueous solubility of approximately 64 g/L at 20°C. This ensures that stock solutions can be prepared without relying entirely on DMSO, thereby preventing solvent-induced cytotoxicity in cell-based assays.
| Evidence Dimension | Aqueous solubility at 20°C |
| Target Compound Data | Hydrochloride salt: Soluble (comparable to ~64 g/L) |
| Comparator Or Baseline | Free base: Poorly soluble in water |
| Quantified Difference | Transition from practically insoluble (free base) to highly soluble (HCl salt) in aqueous media |
| Conditions | Unbuffered water at 20°C |
Procuring the HCl salt ensures immediate compatibility with standard aqueous assay buffers, streamlining preclinical formulation workflows.
Because the indazole core strongly resists MAO-mediated degradation compared to standard indoles, this compound is the preferred precursor for developing long-acting serotonin receptor agonists and antagonists. It allows medicinal chemists to bypass the rapid clearance issues typically associated with tryptamine-derived psychoplastogens and neurotherapeutics[1].
The presence of the N2 hydrogen bond acceptor in the indazole ring makes this compound an ideal building block for targeting kinase hinge regions. It is specifically procured for scaffold-hopping campaigns where traditional indole-based inhibitors fail to achieve the necessary binding affinity .
The high aqueous solubility of the hydrochloride salt form ensures that synthesized intermediate libraries maintain favorable physicochemical properties. This is critical for industrial HTS workflows, where compounds must remain soluble in aqueous assay buffers to prevent false negatives caused by precipitation.